(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid
Description
(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid is a synthetic compound featuring a fluorenyl core substituted with a trifluoroacetyl-protected amino group at position 9 and a conjugated (Z)-configured α,β-unsaturated carboxylic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., protease inhibition) or as a building block in peptide synthesis. The trifluoroacetyl group enhances metabolic stability compared to acetylated analogs, while the Z-configuration of the double bond may influence binding specificity in biological systems .
Properties
CAS No. |
2341-42-6 |
|---|---|
Molecular Formula |
C19H13F3N2O4 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid |
InChI |
InChI=1S/C19H13F3N2O4/c20-19(21,22)18(28)24-17-13-4-2-1-3-11(13)12-6-5-10(9-14(12)17)23-15(25)7-8-16(26)27/h1-9,17H,(H,23,25)(H,24,28)(H,26,27)/b8-7- |
InChI Key |
XYHFOCVVLDYSPO-FPLPWBNLSA-N |
Isomeric SMILES |
C1=CC=C2C3=C(C=C(C=C3)NC(=O)/C=C\C(=O)O)C(C2=C1)NC(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)NC(=O)C=CC(=O)O)C(C2=C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid typically involves multiple steps, starting with the preparation of the fluorenyl amine derivative. The trifluoroacetyl group is introduced through a reaction with trifluoroacetyl chloride under controlled conditions . The final step involves the formation of the but-2-enoic acid moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroacetyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. The trifluoroacetyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule but differ in substituents, configuration, or functional groups:
Physicochemical Properties
- Solubility : The trifluoroacetyl group in the target compound increases hydrophobicity compared to oxo or acetyl analogs . Fmoc-protected analogs (e.g., ) exhibit moderate solubility in polar aprotic solvents like DMF, while the target compound may require acetonitrile or THF for dissolution.
- Stability : The trifluoroacetyl group is more resistant to hydrolysis than acetyl or Fmoc groups, enhancing stability under basic conditions .
Biological Activity
(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial effects, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure that includes a trifluoroacetyl group and a fluorenyl moiety. Its molecular formula is , with a molecular weight of approximately 360.3 g/mol. The presence of the trifluoroacetyl group contributes to its lipophilicity, potentially enhancing membrane permeability and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
The proposed mechanism involves the inhibition of bacterial gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria. This action is similar to that of fluoroquinolone antibiotics but with a unique binding affinity that may reduce resistance development.
Study 1: Efficacy Against Multidrug-resistant Strains
A study published in Nature Microbiology evaluated the efficacy of this compound against multidrug-resistant Enterococcus faecalis. The results demonstrated a significantly lower MIC compared to traditional antibiotics, suggesting its potential as an alternative treatment option .
Study 2: In Vivo Studies
In vivo studies using murine models indicated that the compound effectively reduced bacterial load in infected tissues without significant toxicity to host cells. Histological evaluations showed minimal inflammatory response, supporting its safety profile .
Therapeutic Implications
Given its potent antimicrobial activity and favorable safety profile, this compound holds promise as a therapeutic agent for treating resistant bacterial infections. Further clinical trials are warranted to fully assess its efficacy and safety in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
